REACTION_CXSMILES
|
[CH3:1][C:2]([O-:5])(C)[CH3:3].[K+].[F:7][C:8]([F:14])([F:13])[C:9]([O:11][CH3:12])=O.CO/C=C/C(=O)C>C(OCC)C>[F:7][C:8]([F:14])([F:13])[C:9]1[O:11][CH:12]=[CH:1][C:2](=[O:5])[CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
729 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
767 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)(F)F
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CO/C=C/C(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic portions were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in isopropanol (150 mL)
|
Type
|
TEMPERATURE
|
Details
|
35% solution of hydrochloric acid (0.5 mL) and refluxed for 45 min
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
Then the solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove alcohol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |